

Application Note and Protocol: Cell-Based Calcium Flux Assay Using AMG 837 Hemicalcium

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Compound of Interest

Compound Name: AMG 837 hemicalcium

Cat. No.: B15570486

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Introduction

AMG 837 hemicalcium is a potent and selective partial agonist for the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFA1).[1][2][3] GPR40 is predominantly expressed in pancreatic β -cells and plays a crucial role in glucose-stimulated insulin secretion.[4][5] Activation of GPR40 by agonists like AMG 837 initiates a signaling cascade through the Gq alpha subunit, leading to the activation of phospholipase C (PLC).[6] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca^{2+}), which can be measured using calcium-sensitive fluorescent dyes.[7][8][9] This application note provides a detailed protocol for a cell-based calcium flux assay to characterize the activity of AMG 837 and other GPR40 agonists.

Principle of the Assay

This assay quantifies the agonist-induced mobilization of intracellular calcium in cells stably expressing the human GPR40 receptor. The cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, which exhibits a significant increase in fluorescence intensity upon binding to free calcium. A kinetic fluorescence plate reader measures the change

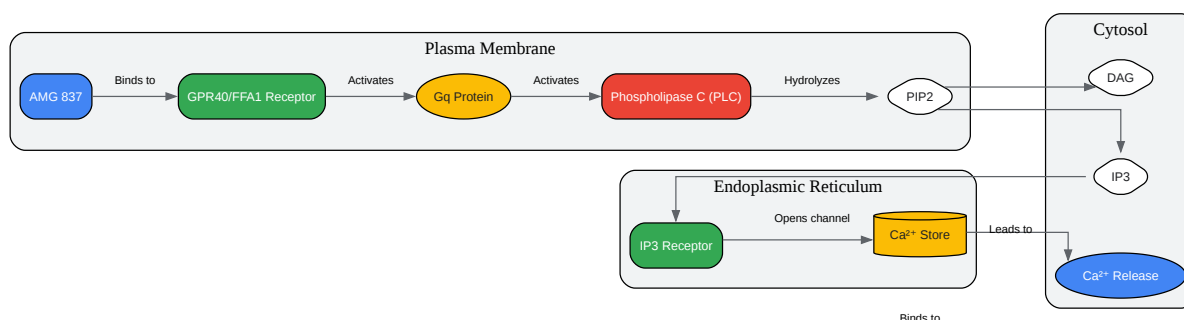
in fluorescence over time following the addition of the agonist, allowing for the determination of potency (EC50) and efficacy of the compound.

Data Presentation

Table 1: In Vitro Activity of AMG 837 in Calcium Flux Assays

Cell Line	Receptor	Assay Type	AMG 837 EC50 (nM)	Notes	Reference
CHO Cells	Human GPR40	Aequorin Ca2+ Flux	120 ± 10	Partial agonist activity observed.	[4]
CHO Cells	Human GPR40	Ca2+ Flux	13.5	---	[10]
CHO Cells	Mouse GPR40	Ca2+ Flux	22.6	---	[10]
CHO Cells	Rat GPR40	Ca2+ Flux	31.7	---	[10]

Signaling Pathway



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Caption: GPR40 signaling pathway leading to intracellular calcium release.

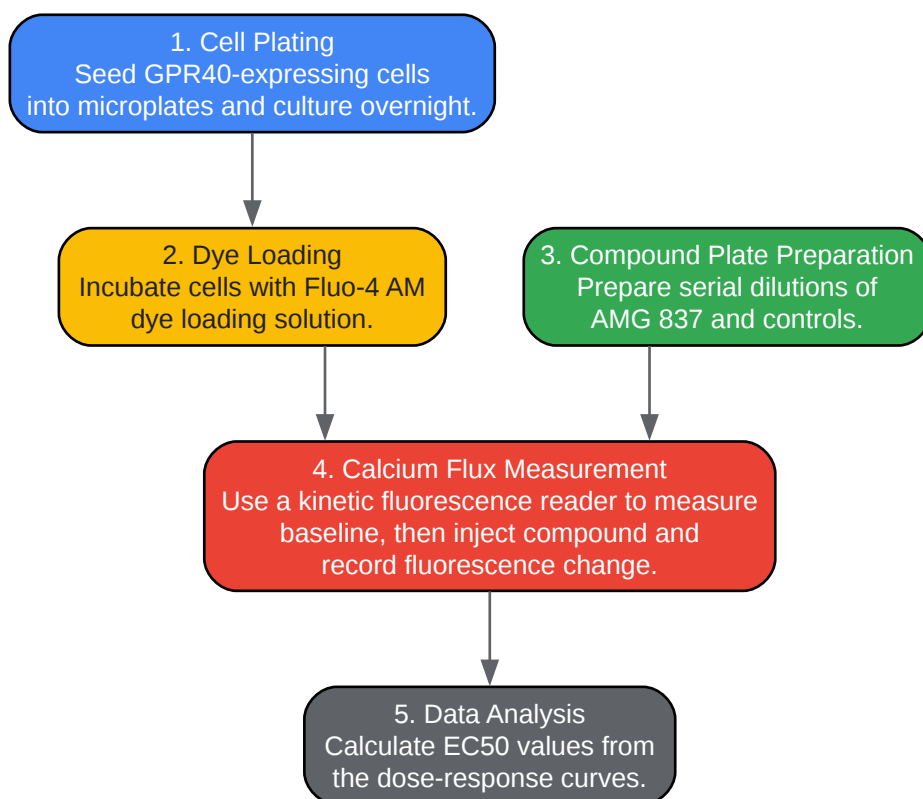
Experimental Protocols

Materials and Reagents

- Cell Line: CHO-K1 or HEK293 cells stably expressing human GPR40/FFA1 (e.g., AequoScreen™ GPR40 cell line).[11][12]
- **AMG 837 Hemicalcium:** Prepare a stock solution in DMSO.
- Cell Culture Medium: DMEM/F-12 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418) if required for maintaining stable expression.
- Fluorescent Calcium Indicator: Fluo-4 AM.[13][14]
- Pluronic F-127: To aid in dye loading.[15]
- Probenecid (optional): To inhibit dye leakage from cells.[15]
- Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.[15]

- Control Agonist: A known GPR40 agonist (e.g., Linoleic Acid) or a positive control for calcium flux (e.g., ATP for endogenous P2Y receptors in CHO cells).[16]
- Control Antagonist: A known GPR40 antagonist (if applicable).
- Black, clear-bottom 96-well or 384-well cell culture plates.[15]
- Kinetic Fluorescence Plate Reader: (e.g., FLIPR, FlexStation) capable of excitation at ~490 nm and emission at ~525 nm.[13][17]

Experimental Workflow



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Caption: General workflow for the cell-based calcium flux assay.

Detailed Methodology

1. Cell Plating (Day 1)

- Harvest GPR40-expressing cells using standard cell culture techniques.
- Determine cell density and viability using a cell counter.
- Seed the cells into black, clear-bottom 96-well or 384-well plates at a density that will result in a confluent monolayer on the day of the assay (e.g., 40,000-80,000 cells/well for a 96-well plate).[\[13\]](#)
- Incubate the plates overnight at 37°C in a humidified 5% CO₂ incubator.

2. Dye Loading (Day 2)

- Prepare Dye Loading Solution:
 - Prepare a stock solution of Fluo-4 AM in anhydrous DMSO.
 - On the day of the assay, prepare the dye loading solution in Assay Buffer. A typical final concentration of Fluo-4 AM is 2-5 µM.
 - Incorporate Pluronic F-127 (e.g., 0.02-0.04%) to facilitate dye entry into the cells.[\[15\]](#)
 - If using, add probenecid to a final concentration of 2.5 mM to prevent dye extrusion.[\[15\]](#)
- Cell Loading:
 - Aspirate the cell culture medium from the wells.
 - Wash the cells once with Assay Buffer.
 - Add the dye loading solution to each well (e.g., 100 µL for a 96-well plate).[\[13\]](#)
 - Incubate the plate in the dark at 37°C for 45-60 minutes, followed by an additional 15-30 minutes at room temperature.[\[13\]](#)[\[15\]](#)

3. Compound Plate Preparation

- During the dye loading incubation, prepare a separate "compound plate."

- Perform serial dilutions of **AMG 837 hemicalcium** and any control compounds in Assay Buffer. The concentrations should be prepared at 4-5 times the final desired concentration in the assay wells to account for the volume addition by the fluorescence reader.

4. Measurement of Calcium Flux

- Set the parameters on the kinetic fluorescence plate reader. For Fluo-4, use an excitation wavelength of ~494 nm and an emission wavelength of ~516 nm.^[15]
- Program the instrument to perform the following sequence:
 - Establish a stable baseline fluorescence reading for 10-20 seconds.
 - The instrument will then automatically add the compound from the compound plate to the cell plate.
 - Immediately following compound addition, continue to record the fluorescence intensity every 1-2 seconds for a period of 2-3 minutes to capture the entire kinetic response of the calcium transient.^[15]

5. Data Analysis

- The change in fluorescence is typically expressed as the peak fluorescence intensity minus the baseline fluorescence.
- Plot the dose-response curve by graphing the change in fluorescence against the logarithm of the agonist concentration.
- Calculate the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response, using a non-linear regression analysis (e.g., four-parameter logistic fit).

Troubleshooting

- Low Signal-to-Background Ratio:
 - Optimize cell seeding density.
 - Increase dye loading concentration or incubation time.

- Ensure the health and viability of the cells.
- High Well-to-Well Variability:
 - Ensure uniform cell seeding.
 - Check for and eliminate bubbles in the wells.
 - Ensure proper mixing of compounds upon addition.
- No Response to Agonist:
 - Confirm the expression and functionality of the GPR40 receptor in the cell line.
 - Verify the integrity and concentration of the agonist stock solution.
 - Use a positive control like ATP to confirm cell viability and assay functionality.[16]

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